Cas no 433215-03-3 ([(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea)
[(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea Chemical and Physical Properties
Names and Identifiers
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- [(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea
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[(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00908939-1g |
[(E)-[(1H-Pyrrol-2-yl)methylidene]amino]thiourea |
433215-03-3 | 95% | 1g |
¥3003.0 | 2023-04-07 | |
| Key Organics Ltd | 2N-901-1MG |
2-[(E)-1H-pyrrol-2-ylmethylidene]-1-hydrazinecarbothioamide |
433215-03-3 | >95% | 1mg |
£37.00 | 2023-04-20 | |
| Key Organics Ltd | 2N-901-5MG |
2-[(E)-1H-pyrrol-2-ylmethylidene]-1-hydrazinecarbothioamide |
433215-03-3 | >95% | 5mg |
£46.00 | 2023-04-20 | |
| Key Organics Ltd | 2N-901-10MG |
2-[(E)-1H-pyrrol-2-ylmethylidene]-1-hydrazinecarbothioamide |
433215-03-3 | >95% | 10mg |
£63.00 | 2023-04-20 | |
| Key Organics Ltd | 2N-901-0.5G |
2-[(E)-1H-pyrrol-2-ylmethylidene]-1-hydrazinecarbothioamide |
433215-03-3 | >95% | 0.5 g |
£275.00 | 2023-04-20 | |
| Key Organics Ltd | 2N-901-1G |
2-[(E)-1H-pyrrol-2-ylmethylidene]-1-hydrazinecarbothioamide |
433215-03-3 | >95% | 1g |
£550.00 | 2023-04-20 | |
| Key Organics Ltd | 2N-901-5G |
2-[(E)-1H-pyrrol-2-ylmethylidene]-1-hydrazinecarbothioamide |
433215-03-3 | >95% | 5g |
£2,200.00 | 2023-04-20 | |
| Key Organics Ltd | 2N-901-10G |
2-[(E)-1H-pyrrol-2-ylmethylidene]-1-hydrazinecarbothioamide |
433215-03-3 | >95% | 10g |
£4,125.00 | 2023-04-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00908939-50mg |
[(E)-[(1H-Pyrrol-2-yl)methylidene]amino]thiourea |
433215-03-3 | 95% | 50mg |
¥1000.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615068-1mg |
(E)-2-((1H-pyrrol-2-yl)methylene)hydrazine-1-carbothioamide |
433215-03-3 | 98% | 1mg |
¥509.00 | 2024-05-13 |
[(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea Suppliers
[(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on [(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea
Introduction to [(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea (CAS No. 433215-03-3)
[(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea, a compound with the chemical identifier CAS No. 433215-03-3, is a molecule of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound features a thiourea backbone conjugated with a pyrrole ring, creating a unique structural framework that has garnered attention for its potential applications in drug discovery and molecular recognition.
The structural motif of [(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea incorporates both nitrogen and sulfur atoms, which are pivotal for its interaction with biological targets. The presence of the pyrrole ring enhances its solubility in polar solvents, making it a versatile candidate for various chemical reactions and biological assays. This compound's dual functionality has been explored in the design of novel therapeutic agents, particularly those targeting enzyme inhibition and receptor binding.
In recent years, the pharmaceutical industry has seen a surge in the development of small-molecule inhibitors derived from heterocyclic compounds. The thiourea moiety in [(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea is known for its ability to form hydrogen bonds and coordinate with metal ions, properties that are exploited in medicinal chemistry for enhancing binding affinity and selectivity. The pyrrole ring, on the other hand, contributes to the molecule's ability to interact with aromatic residues in proteins, making it an attractive scaffold for designing drugs that target specific biological pathways.
Recent studies have highlighted the potential of thiourea derivatives as antiviral and anticancer agents. The compound [(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea has been investigated for its ability to inhibit key enzymes involved in viral replication and cancer cell proliferation. For instance, research has demonstrated its efficacy in disrupting the polymerase activity of certain RNA viruses by binding to critical residues within the enzyme's active site. This mechanism of action aligns with the growing trend in antiviral drug development, where targeted inhibition of viral enzymes is crucial for therapeutic success.
The synthesis of [(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea involves multi-step organic reactions that highlight the ingenuity of synthetic chemists in constructing complex molecular architectures. The reaction pathway typically begins with the condensation of 1-(pyrrol-2-yl)ethanone with thiourea under basic conditions, followed by functional group transformations to achieve the desired (E)-configuration. This synthetic route underscores the importance of understanding reaction mechanisms and optimizing conditions to ensure high yields and purity.
In addition to its pharmaceutical applications, [(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea has shown promise in material science and catalysis. Its ability to coordinate with transition metals makes it a valuable ligand in homogeneous catalysis, where it can facilitate various transformations such as cross-coupling reactions and hydrogenation processes. The pyrrole ring's electron-rich nature enhances its metal-binding capacity, allowing for the design of efficient catalysts that can drive complex synthetic transformations.
The biodegradability and environmental impact of [(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea are also areas of active research. Studies have examined its degradation pathways under various environmental conditions, aiming to assess its persistence and potential ecological effects. Understanding these aspects is crucial for ensuring that pharmaceutical compounds like this one can be developed and used responsibly without adverse environmental consequences.
The role of computational chemistry in studying [(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities, understand interaction mechanisms, and design optimized derivatives with enhanced properties. These computational approaches complement experimental work by providing insights into molecular behavior at an atomic level, thereby accelerating the drug discovery process.
In conclusion, [(E)-[(1H-pyrrol-2-yl)methylidene]amino]thiourea (CAS No. 433215-03-3) represents a fascinating compound with diverse applications across pharmaceuticals, materials science, and catalysis. Its unique structural features and functional properties make it a valuable scaffold for developing novel therapeutics and advanced materials. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play an increasingly significant role in scientific innovation.
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